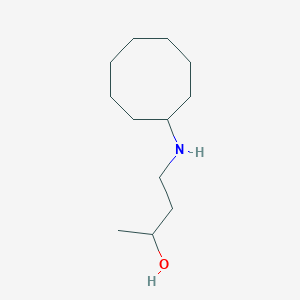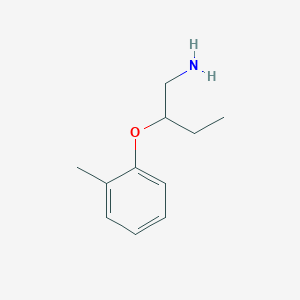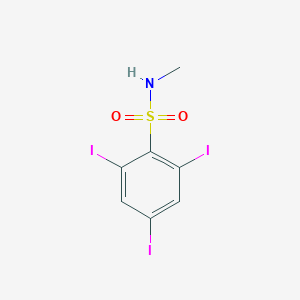![molecular formula C8H12O B13286513 1-Methylspiro[2.4]heptan-4-one](/img/structure/B13286513.png)
1-Methylspiro[2.4]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylspiro[2.4]heptan-4-one is a unique organic compound characterized by its spirocyclic structure. The compound consists of a seven-membered ring fused to a four-membered ring with a ketone functional group at the fourth position. This structural arrangement imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylspiro[2.4]heptan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[2.4]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone functional group and the strained spirocyclic structure.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like alkyl halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or esters, while reduction results in alcohols.
Scientific Research Applications
1-Methylspiro[2.4]heptan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
1-Methylspiro[2.4]heptan-4-one can be compared to other spirocyclic compounds such as spiro[cyclopropane-1,2′-steroids] and spiro[cyclopropane-1,9′-fluorene] . These compounds share the spirocyclic motif but differ in the size and nature of the fused rings. The unique combination of a seven-membered ring and a four-membered ring in this compound imparts distinct chemical properties, making it a valuable compound for specific applications.
Comparison with Similar Compounds
- Spiro[cyclopropane-1,2′-steroids]
- Spiro[cyclopropane-1,9′-fluorene]
- 4-Hydroxy-4-propyl-heptan-3-one
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methylspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C8H12O/c1-6-5-8(6)4-2-3-7(8)9/h6H,2-5H2,1H3 |
InChI Key |
ZSNNHEFEUDGWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine](/img/structure/B13286447.png)
![4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13286459.png)


![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)



![3-[(Hexylamino)methyl]phenol](/img/structure/B13286494.png)


![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B13286520.png)
![4-(Aminomethyl)-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one](/img/structure/B13286522.png)
![N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide](/img/structure/B13286523.png)
